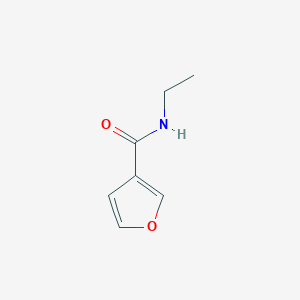

N-Ethylfuran-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZDZHADRRDHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632179 | |

| Record name | N-Ethylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142472-21-7 | |

| Record name | N-Ethylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethylfuran 3 Carboxamide and Its Derivatives

Strategic Precursor Synthesis and Functional Group Introduction

The creation of N-Ethylfuran-3-carboxamide fundamentally relies on the availability of furan-3-carboxylic acid or its activated derivatives. The synthesis of these precursors is a critical first step. One common approach involves the hydrolysis of corresponding esters, such as methyl or ethyl furan-3-carboxylates, to yield the free carboxylic acid. google.com These esters can be prepared through various methods known in the literature. google.com

Another strategy involves the aromatization of dihydrofuran precursors. For instance, 4-trichloroacetyl-2,3-dihydrofuran can be aromatized to form 3-trichloroacetylfuran. This intermediate can then be converted to furan-3-carboxylic acid by nucleophilic displacement of the trichloromethyl group with hydroxide. researchgate.net

Amide Bond Formation via Coupling Reagents and Acyl Halides

The formation of the amide bond between the furan-3-carboxylic acid and ethylamine (B1201723) is a pivotal step in the synthesis of N-Ethylfuran-3-carboxamide. Several reliable methods are employed to achieve this transformation efficiently.

Carbodiimide-Mediated Coupling (e.g., EDCI, DCC)

Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds between carboxylic acids and amines. thermofisher.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective for this purpose. google.comchemistrysteps.com These agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The reaction mechanism involves the carbodiimide (B86325) activating the carboxyl group of furan-3-carboxylic acid. This is followed by the nucleophilic attack of ethylamine to form the desired N-Ethylfuran-3-carboxamide. thermofisher.com While DCC is effective, it is not soluble in water and is more commonly used in organic synthesis. thermofisher.com EDCI, being water-soluble, is a popular choice for aqueous-based reactions. thermofisher.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further improve the reaction yield and suppress side reactions. researchgate.net

Table 1: Common Carbodiimide Coupling Agents

| Coupling Agent | Full Name | Solubility | Primary Use |

|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Water-insoluble | Organic synthesis |

| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Aqueous crosslinking |

Acyl Chloride Intermediates and Amine Reactions

An alternative and highly effective method for amide bond formation is through the use of an acyl chloride intermediate. umich.edu Furan-3-carboxylic acid can be converted to furan-3-carbonyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comgoogle.com

This highly reactive acyl chloride is then reacted with ethylamine to produce N-Ethylfuran-3-carboxamide. nii.ac.jp This method is often advantageous due to the high reactivity of the acyl chloride, which typically leads to high yields of the amide product. google.com For example, 2,5-dimethylfuran-3-carbonyl chloride has been used to prepare corresponding amides. georganics.sk Similarly, tetrahydrofuran-3-carbonyl chloride is a versatile reactant for synthesizing amides. aaronchem.comchemicalbook.com

Ugi Multicomponent Reactions in Analog Synthesis

The Ugi multicomponent reaction is a powerful tool for generating a diverse library of compounds in a single step. wikipedia.org This one-pot reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org

In the context of synthesizing analogs of N-Ethylfuran-3-carboxamide, furan-3-aldehyde could serve as the aldehyde component, with ethylamine as the amine, a suitable carboxylic acid, and an isocyanide. mdpi.com The Ugi reaction is known for its high atom economy and typically proceeds to completion within minutes. wikipedia.org It is a valuable strategy for creating diverse molecular structures for applications in areas like pharmaceutical discovery. wikipedia.orgmdpi.com The reaction conditions are generally mild, often using polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org

Furan (B31954) Ring Formation and Functionalization Strategies

The construction of the furan ring itself is a key aspect of synthesizing furan-3-carboxamide (B1318973) derivatives. Various classical and modern synthetic methods can be employed for this purpose.

Cyclization Reactions for Furan Core Construction

One of the most important methods for synthesizing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the preparation of a wide range of substituted furans. wikipedia.org The reaction typically proceeds under acidic conditions, using either protic acids like sulfuric or hydrochloric acid, or Lewis acids. alfa-chemistry.com

Another classical method is the Feist-Benary furan synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine (B92270). wikipedia.orgambeed.com This reaction provides a route to substituted furan compounds. wikipedia.org There are also modified versions of this reaction, such as using propargyl sulfonium (B1226848) salts in place of α-haloketones. wikipedia.org

More contemporary methods for furan synthesis include palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which can efficiently produce furan-3-carboxylic esters. nih.gov Additionally, rhodium(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds has been developed for the synthesis of furans. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Ethylfuran-3-carboxamide |

| Furan-3-carboxylic acid |

| Methyl furan-3-carboxylate |

| Ethyl furan-3-carboxylate |

| 4-Trichloroacetyl-2,3-dihydrofuran |

| 3-Trichloroacetylfuran |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Ethylamine |

| 1-hydroxybenzotriazole (HOBt) |

| Furan-3-carbonyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| 2,5-Dimethylfuran-3-carbonyl chloride |

| Tetrahydrofuran-3-carbonyl chloride |

| Furan-3-aldehyde |

| Sulfuric acid |

| Hydrochloric acid |

| Ammonia |

| Pyridine |

| Propargyl sulfonium salts |

| 3-yne-1,2-diol |

| Acrylic acid |

Regioselective Substitution Reactions on the Furan Ring

The functionalization of the furan ring at specific positions is crucial for creating diverse derivatives of N-Ethylfuran-3-carboxamide. Regioselective substitution reactions allow for the precise introduction of various chemical groups onto the furan core.

One powerful strategy is the direct C-H functionalization of the furan ring, often guided by a directing group attached to the amide nitrogen. For instance, palladium-catalyzed C-H arylation has been successfully employed to introduce aryl and heteroaryl substituents at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold, a process that can be conceptually extended to furan-3-carboxamides. mdpi.com This method typically involves an 8-aminoquinoline (B160924) (AQ) auxiliary group, which directs the palladium catalyst to the desired C-H bond. mdpi.com

Another approach involves metalloradical cyclization. Cobalt(II) complexes have been shown to catalyze the reaction between α-diazocarbonyls and terminal alkynes to produce polysubstituted furans with complete regioselectivity. nih.gov This method allows for the construction of highly functionalized furan rings where the substitution pattern is controlled by the choice of starting materials. nih.gov For example, the reaction can be tuned to yield 2,3,5-trisubstituted furans, providing a pathway to derivatives that would be difficult to access through classical methods. nih.gov

Furthermore, substitution can be achieved on a pre-formed furan-carboxamide. The treatment of a furan-3-carboxamide derivative with N-bromosuccinimide can lead to regioselective bromination of the furan ring, creating a handle for further cross-coupling reactions. nih.govacs.org

| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Feature |

| C-H Arylation | Pd(II) with 8-aminoquinoline auxiliary | C2 or C4 (depending on starting material) | High regioselectivity directed by the amide auxiliary. mdpi.comresearchgate.net |

| Metalloradical Cyclization | Co(II) porphyrin complexes | C2, C4, C5 | Complete regioselectivity in the formation of the substituted furan ring from acyclic precursors. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | Provides a reactive site for subsequent functionalization. nih.govacs.org |

Advanced Catalytic Approaches in N-Ethylfuran-3-carboxamide Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and atom economy. The assembly of the furan-carboxamide core is no exception, with transition-metal catalysis and oxidative cyclizations representing the forefront of synthetic innovation.

Transition metals such as palladium, silver, gold, and cobalt are instrumental in constructing the furan-carboxamide skeleton from simple acyclic precursors. nih.govvulcanchem.com These catalysts can mediate a variety of transformations, including cycloisomerizations, cycloadditions, and carbonylative cyclizations. nih.gov

Palladium iodide (PdI₂) has been effectively used in the multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides. nih.gov This process involves the oxidative monoaminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds, where a terminal alkyne is converted into a 2-ynamide intermediate that subsequently cyclizes. nih.gov This highlights palladium's ability to facilitate both C-H activation and C-C/C-N bond formation in a single pot.

Silver(I) catalysis provides a complementary approach. Ag(I) salts, such as silver triflate (AgOTf), catalyze the oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide to yield substituted furan-4-carboxamides. nih.govacs.orgresearchgate.net This method is distinct from gold-catalyzed pathways and offers an alternative regioselectivity. acs.org

Gold catalysts are also highly effective for furan synthesis. researchgate.net Gold-catalyzed oxidative cyclization of diynones with alcohols can produce furan-3-carboxylates, which are direct precursors to the corresponding carboxamides. researchgate.net The mechanism often involves the formation of α-oxo gold carbene intermediates. nih.gov

| Catalyst | Precursors | Product Type | Reference |

| PdI₂/KI | 2-Propargyl-1,3-dicarbonyls, CO, Amine | 2-(4-Acylfuran-2-yl)acetamide | nih.gov |

| AgOTf | 1,4-Diynamide-3-ols, N-Oxide | 2-Substituted Furan-4-carboxamide | nih.govacs.orgresearchgate.net |

| AuCl₃ | 2-Alkynylenones, Nucleophiles | Highly substituted furans | nih.gov |

| [Co(P1)] | α-Diazocarbonyls, Terminal alkynes | Polysubstituted furans | nih.gov |

Oxidative cyclizations are powerful reactions that build the furan ring while simultaneously introducing functionality, often through the formation of C-O and C-C bonds in a concerted or sequential manner. These methods frequently employ an external oxidant to close the catalytic cycle.

A prominent example is the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols using an N-oxide, such as 8-methylquinoline (B175542) N-oxide, as the oxidant. nih.govacs.org This reaction proceeds under mild conditions and affords 2-substituted furan-4-carboxamides. nih.gov The chemoselectivity of this reaction is notably different from similar gold-catalyzed reactions. acs.org While gold catalysis with these substrates leads to 2,4,5-trisubstituted furans via ketone participation, the silver-catalyzed pathway involves the aldehyde group attacking the alkyne, resulting in 2-substituted furan-4-carboxamides. nih.govacs.org

Gold-catalyzed oxidative cyclizations have also been extensively studied. For instance, the reaction of 1,4-diyn-3-ols can be directed to form highly substituted furan derivatives through a cascade involving oxidation, 1,2-alkynyl migration, and cyclization. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the intricate mechanisms of these synthetic transformations is paramount for optimizing reaction conditions and expanding their scope. Modern computational and experimental techniques have been applied to elucidate the pathways leading to furan-carboxamides.

The identification of key reaction intermediates provides a snapshot of the reaction pathway. In many transition-metal-catalyzed furan syntheses, metal-carbene species are crucial. For example, in the gold-catalyzed oxidation of enynamides or 1,4-diyn-3-ols, the formation of an α-oxo gold carbene intermediate is a pivotal step. nih.gov

In the PdI₂-catalyzed carbonylative synthesis of furan derivatives, the reaction is believed to proceed through a 2-ynamide intermediate, formed via oxidative aminocarbonylation of the terminal alkyne. nih.gov This is followed by an intramolecular conjugate addition of an enolate onto the ynamide moiety, triggering the cyclization. nih.gov

For the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols, mechanistic studies and DFT calculations suggest the formation of a key 1,3-dicarbonyl-2-alkyne intermediate. nih.govacs.org This intermediate chelates with the Ag(I) catalyst, which activates the alkyne for a nucleophilic attack by the formyl group, ultimately leading to the furan-4-carboxamide product. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for mapping the energy landscapes of reaction mechanisms, allowing for the comparison of different possible pathways.

In the Ag(I)-catalyzed synthesis of furan-4-carboxamides, DFT calculations were performed to evaluate two potential pathways. The results supported a mechanism where the amide and alkyne groups of a 1,3-dicarbonyl-2-alkyne intermediate chelate to the Ag(I) catalyst. nih.govacs.org This coordination facilitates the subsequent formyl attack on the silver-activated π-alkyne system, which is the energetically favored route to the observed product. nih.govacs.org

Similarly, DFT studies on the gold-catalyzed oxidative cyclization of diynones with alcohols have been used to explore the reaction's regioselectivity and chemoselectivity. researchgate.net These calculations help rationalize why a nucleophile might preferentially attack one carbonyl group over another or the gold carbene intermediate, guiding the rational design of new synthetic methods. researchgate.net

Optimization Strategies for Yield and Purity in N-Ethylfuran-3-carboxamide Synthesis

The efficient synthesis of N-Ethylfuran-3-carboxamide with high yield and purity is contingent upon the careful optimization of reaction parameters. Key strategies focus on the selection of appropriate starting materials, coupling reagents, reaction conditions, and purification methods. Research into the synthesis of furan-3-carboxamides has highlighted several methodologies that can be adapted and optimized for the specific production of the N-ethyl derivative.

A significant approach involves the amidation of a furan-3-carboxylic acid derivative. This can be achieved through the activation of the carboxylic acid or by starting from a more reactive precursor. One documented method involves the use of 3-trichloroacetylfuran as a versatile starting material. This compound can react with various primary and secondary amines to produce the corresponding furan-3-carboxamides in good to excellent yields. The reaction of 3-trichloroacetylfuran with alkyl amines, such as ethylamine, proceeds via nucleophilic displacement of the trichloromethyl group. researchgate.net

Alternatively, furan-3-carboxylic acid can be used as the direct precursor. However, the direct condensation of a carboxylic acid and an amine is typically inefficient and requires activation of the carboxylic acid. researchgate.netluxembourg-bio.com This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using coupling reagents. reactionbiology.comnih.gov

The choice of reagents and reaction conditions plays a pivotal role in maximizing the yield and minimizing the formation of byproducts. For instance, in the synthesis of complex anthra[2,3-b]furan-3-carboxamides, the transformation of the carboxylic acid to an acyl chloride using thionyl chloride was found to be the most effective activation method, leading to high yields of the final amide upon reaction with an amine. reactionbiology.comnih.gov While various modern coupling reagents like DCC, EDC, HATU, and PyBOP are available, their effectiveness can be substrate-dependent, and for some furan-based carboxylic acids, conversion to the acyl chloride remains a highly efficient route. reactionbiology.comnih.gov

Optimization of the reaction conditions, including solvent, temperature, and reaction time, is crucial. For the amidation of 3-trichloroacetylfuran, the reactions are typically carried out in a sealed tube at elevated temperatures (80-100 °C) in a solvent like toluene. researchgate.net When using coupling reagents for the amidation of furan-3-carboxylic acid, the choice of base (e.g., DIPEA, Et3N) and solvent (e.g., DMF, CH2Cl2) can significantly impact the reaction outcome. nih.govgrowingscience.com

Purification of the final product is essential to achieve high purity. Common techniques include column chromatography on silica (B1680970) gel, recrystallization, and preparative HPLC. nih.govrsc.orgnih.gov The choice of the purification method depends on the physical properties of N-Ethylfuran-3-carboxamide and the nature of the impurities present. For instance, in the synthesis of related furan-carboxamide derivatives, purification by column chromatography using eluents such as ethyl acetate/hexane or chloroform (B151607)/methanol has been reported to be effective. nih.govnih.gov Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure crystalline products. google.com

Detailed Research Findings

Research into the synthesis of furan-3-carboxamides provides valuable data that can inform the optimization of N-Ethylfuran-3-carboxamide production. A study on the reaction of 3-trichloroacetylfuran with various amines demonstrates the feasibility of this route for preparing N-alkyl furan-3-carboxamides. The following table summarizes the reaction conditions and yields for the synthesis of different furan-3-carboxamides from this precursor.

| Amine | Reaction Conditions | Yield (%) | Product |

|---|---|---|---|

| Ammonium hydroxide | Sealed tube, 80 °C, 20 h | 72 | Furan-3-carboxamide |

| Methylamine (28% water sol.) | Toluene, sealed tube, 80 °C, 20 h | 85 | N-Methylfuran-3-carboxamide |

| Allylamine | Toluene, sealed tube, 80 °C, 24 h | 91 | N-Allylfuran-3-carboxamide |

| Piperidine | Toluene, sealed tube, 100 °C, 16 h | 67 | (Furan-3-yl)(piperdin-1-yl)methanone |

| Aniline | Toluene, sealed tube, 180 °C, 72 h | 91 | N-Phenylfuran-3-carboxamide |

Table 1: Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran and Various Amines. researchgate.net

The data suggests that primary alkylamines, which include ethylamine, are highly reactive under these conditions, leading to high yields of the corresponding N-alkylfuran-3-carboxamides.

Further optimization can be achieved by exploring different amide coupling protocols for the reaction between furan-3-carboxylic acid and ethylamine. The table below outlines common coupling reagents and conditions used for amide bond formation, which can be adapted for the synthesis of N-Ethylfuran-3-carboxamide.

| Coupling Reagent System | Typical Solvent | Typical Base | Key Considerations |

|---|---|---|---|

| EDC/HOBt | DMF, CH2Cl2 | DIPEA, Et3N | Widely used, minimizes side reactions and racemization. nih.gov |

| HATU | DMF | DIPEA | Highly effective for hindered amines and acids, but can be expensive. nih.govgrowingscience.com |

| DCC/DMAP | CH2Cl2 | DMAP (catalytic) | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. nih.gov |

| SOCl2 | Benzene, Toluene | Pyridine (optional) | Forms a highly reactive acyl chloride intermediate; suitable for robust substrates. reactionbiology.comnih.gov |

| CDI | THF, 1,4-Dioxane | None required | Forms an acylimidazolide intermediate; mild conditions. reactionbiology.commdpi.com |

Table 2: Common Coupling Reagent Systems for Amide Bond Formation.

The selection of the optimal coupling system would require experimental screening to determine the best balance of yield, purity, cost, and ease of work-up for the specific synthesis of N-Ethylfuran-3-carboxamide. The purification strategy would then be tailored to remove the specific byproducts associated with the chosen method. For example, if EDC is used, the resulting water-soluble urea (B33335) byproduct can often be removed by an aqueous workup, while the DCU from DCC requires filtration. luxembourg-bio.com In any case, final purification by column chromatography or recrystallization is generally recommended to achieve high purity of the target compound. rsc.orgnih.gov

Sophisticated Spectroscopic Characterization and Structural Elucidation of N Ethylfuran 3 Carboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Unambiguous Proton (¹H) and Carbon (¹³C) NMR Assignments

The structural assignment of N-Ethylfuran-3-carboxamide is achieved through the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between adjacent protons. researchgate.netlibretexts.org

In a typical ¹H NMR spectrum of N-Ethylfuran-3-carboxamide, the protons on the furan (B31954) ring would appear in the aromatic region, with distinct signals for H-2, H-4, and H-5. The H-2 proton, being adjacent to the furan oxygen and in the alpha position, is expected to be the most deshielded. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (CH₂) group coupled to the methyl (CH₃) group, which in turn would appear as a triplet. The amide N-H proton would typically be a broad singlet, though its appearance can be highly dependent on the solvent and temperature.

The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. savemyexams.com The carbonyl carbon (C=O) of the amide group is characteristically found at a low field (high chemical shift). The carbons of the furan ring appear in the aromatic region, while the aliphatic carbons of the ethyl group are found at a much higher field.

Predicted NMR data for N-Ethylfuran-3-carboxamide are presented below, based on analyses of similar furan derivatives. mdpi.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethylfuran-3-carboxamide

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (Furan O) | - | - |

| 2 | ~8.1 | ~143.0 |

| 3 (C=O) | - | ~125.0 |

| 4 | ~6.7 | ~109.0 |

| 5 | ~7.5 | ~144.0 |

| Carbonyl (C=O) | - | ~164.0 |

| Amide N-H | ~8.2 (broad s) | - |

| Ethyl CH₂ | ~3.4 (q, J ≈ 7.2 Hz) | ~35.0 |

| Ethyl CH₃ | ~1.2 (t, J ≈ 7.2 Hz) | ~15.0 |

Note: Chemical shifts are relative to TMS and can vary based on solvent and concentration.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive proof of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-Ethylfuran-3-carboxamide, a COSY spectrum would show cross-peaks between the furan ring protons (H-4 and H-5) and between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon signals based on their known proton assignments. For example, the proton signal at ~8.1 ppm would show a cross-peak to the carbon signal at ~143.0 ppm, assigning it as C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). sdsu.edu It is crucial for piecing together different fragments of the molecule. Key HMBC correlations would link the amide proton and the ethyl protons to the carbonyl carbon, and the furan protons (H-2 and H-4) to the carbonyl carbon, unequivocally establishing the carboxamide linkage at the 3-position of the furan ring.

Table 2: Expected Key 2D NMR Correlations for N-Ethylfuran-3-carboxamide

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H-4 ↔ H-5 | - | Confirms furan ring connectivity |

| Ethyl CH₂ ↔ Ethyl CH₃ | - | Confirms ethyl group structure | |

| HSQC | H-2 | C-2 | Direct H-C attachments |

| H-4 | C-4 | ||

| H-5 | C-5 | ||

| Ethyl CH₂ | Ethyl C | ||

| Ethyl CH₃ | Ethyl C | ||

| HMBC | H-2, H-4 | Carbonyl C | Links furan ring to amide |

| Ethyl CH₂ | Carbonyl C | Links ethyl group to amide |

Conformational Preferences and Dynamics via NMR

The amide bond (CO-N) in N-Ethylfuran-3-carboxamide has a significant double bond character, which restricts rotation around the C-N bond. scielo.brresearchgate.net This restriction can lead to the existence of two distinct planar conformations, or rotamers: the E-isomer (trans) and the Z-isomer (cis).

This conformational isomerism is often observable in NMR spectra at room temperature. reactionbiology.com The presence of two distinct isomers that interconvert slowly on the NMR timescale results in the doubling of signals for the nuclei near the amide bond. scielo.brreactionbiology.com For N-Ethylfuran-3-carboxamide, this would manifest as separate sets of signals for the ethyl group and the furan ring protons and carbons for the E and Z forms. By studying the NMR spectra at different temperatures (variable-temperature NMR), the coalescence of these paired signals can be observed as the rate of rotation increases, allowing for the calculation of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass, providing unambiguous confirmation of its molecular formula. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like N-Ethylfuran-3-carboxamide. mdpi.com In positive-ion mode, the molecule is typically detected as the protonated species, [M+H]⁺. HRMS analysis provides a highly accurate mass for this ion, which can be compared to the theoretical mass to confirm the elemental formula (C₇H₉NO₂).

Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation, providing structural information. ethz.ch For N-Ethylfuran-3-carboxamide, the most likely fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure.

Table 3: Predicted ESI-MS Fragmentation Data for N-Ethylfuran-3-carboxamide

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀NO₂⁺ | 140.0699 | Protonated parent molecule |

| [M-C₂H₄+H]⁺ | C₅H₄O₂⁺ | 96.0211 | Furoyl cation (from cleavage of N-C₂H₅ bond and rearrangement) |

| [C₅H₃O₂]⁺ | C₅H₃O₂⁺ | 95.0133 | Furan-3-carbonyl cation (from cleavage of CO-NH bond) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. nih.gov While N-Ethylfuran-3-carboxamide itself has limited volatility, GC-MS is the premier method for analyzing related volatile furan derivatives, which may be present as precursors, impurities, or degradation products. researchgate.netbohrium.comresearchgate.net

In a typical GC-MS analysis, compounds are separated on a capillary column (e.g., a non-polar HP-5MS column) before entering the mass spectrometer. mdpi.com The most common ionization method in GC-MS is Electron Ionization (EI), a hard ionization technique that generates a molecular ion (M⁺) and a rich spectrum of fragment ions. This fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. nist.gov

The EI mass spectrum of N-Ethylfuran-3-carboxamide would be expected to show a molecular ion at m/z 139, corresponding to its molecular weight. The fragmentation would likely be dominated by cleavage alpha to the furan ring and cleavage of the amide bond, providing complementary structural information to that obtained by ESI-MS.

Fragmentation Pathway Analysis for Structural Features

Mass spectrometry stands as a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of N-ethylfuran-3-carboxamide and its analogs, electron impact ionization typically leads to the formation of a molecular ion, which then undergoes a series of fragmentation reactions. libretexts.org

A primary fragmentation pathway for furan carboxamides involves the cleavage of the amide bond. For N-ethylfuran-3-carboxamide, this would result in the formation of a furan-3-carbonyl cation and an ethylamine (B1201723) radical. Further fragmentation of the furan-3-carbonyl cation can occur through the loss of carbon monoxide, yielding a furyl cation.

Another significant fragmentation process involves the furan ring itself. The ring can undergo cleavage, often initiated by the breaking of a C-O bond. nih.govresearchgate.net This can lead to a variety of smaller fragment ions, providing valuable information about the substitution pattern on the furan ring. For instance, the loss of a neutral molecule like acetylene (B1199291) can be observed. researchgate.net

The presence of substituents on the furan ring or the amide nitrogen will influence the fragmentation pathways. Electron-donating or withdrawing groups can stabilize or destabilize certain fragment ions, thus altering their relative abundances in the mass spectrum. For example, in the mass spectra of N-tosyl derivatives of furan-3-carboxamides, a characteristic loss of sulfur dioxide (SO2) with a change in mass-to-charge ratio (Δm/z) of 64 is observed.

It's important to note that at lower energies, isomerization processes, which involve the breaking of a C-O bond and hydrogen transfers, are prominent. As the energy increases, fragmentation of the molecular skeleton becomes the dominant mechanism, followed by the loss of hydrogen atoms or molecules at even higher energies. nih.gov The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques, allows for the precise determination of the molecular structure and the identification of unknown analogs. ucdavis.edumdpi.comnih.gov

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a molecule, offering a definitive determination of its solid-state conformation and its interactions with biological macromolecules.

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is a cornerstone technique for elucidating the precise three-dimensional structure of crystalline solids. For N-ethylfuran-3-carboxamide and its analogs, this method reveals detailed information about bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

For instance, studies on furan-1,3,4-oxadiazole carboxamide derivatives have shown that these compounds can crystallize in the triclinic system. cjsc.ac.cn The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. In one example, hydrogen bonds of the types N-H···N and C-H···O were observed, influencing the molecular packing. cjsc.ac.cn

In another study involving a furan-based polydiacetylene derivative with a carbamate (B1207046) functionality, single-crystal X-ray diffraction revealed that the hydrogen bonding pattern was crucial for the topochemical polymerization process. mdpi.com The distance of the N-H···O hydrogen bond was found to be nearly unaffected during polymerization, indicating minimal lattice strain. mdpi.com

The planarity of the furan ring and its orientation relative to the carboxamide group are key structural features determined by this technique. For example, in N-(diethylcarbamothioyl)furan-2-carboxamide, the furan ring was found to be nearly coplanar with the aminocarbamothioyl moiety, a conformation facilitated by an intramolecular hydrogen bond between the furan oxygen and an NH group. researchgate.net

The data obtained from single-crystal X-ray diffraction, such as unit cell dimensions and space group, are crucial for understanding the solid-state properties of these compounds. cjsc.ac.cnscirp.org

Table 1: Crystallographic Data for a Furan-1,3,4-oxadiazole Carboxamide Derivative (Compound 5a) cjsc.ac.cn

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7261(5) |

| b (Å) | 10.4672(11) |

| c (Å) | 14.5886(13) |

| α (°) | 106.081(4) |

| β (°) | 91.043(3) |

| γ (°) | 99.456(4) |

| Volume (ų) | 682.48(12) |

| Z | 2 |

Protein-Ligand Co-crystallography for Binding Site Elucidation

Understanding how a molecule interacts with its biological target is fundamental to drug design. Protein-ligand co-crystallography is a powerful technique that provides a high-resolution snapshot of a ligand bound within the active site of a protein. nih.gov This method involves crystallizing the protein in the presence of the ligand, allowing for the direct visualization of the binding mode and the key intermolecular interactions.

For analogs of N-ethylfuran-3-carboxamide, this technique can reveal crucial details about their mechanism of action. For example, in the study of furan-carboxamide derivatives as inhibitors of the H5N1 influenza virus, co-crystallography could elucidate how these compounds bind to the viral neuraminidase. researchgate.net Docking studies, which are often guided by crystallographic data, have suggested that the nitro group of a potent furan-carboxamide derivative can form hydrogen bonds with backbone residues of the target protein. researchgate.net

Similarly, in the context of succinate (B1194679) dehydrogenase (SDH) inhibitors, docking studies based on homology models have shown that the orientation of carboxamide fungicides within the ubiquinone binding site is critical for their activity. jst.go.jp These models indicate that interactions with specific amino acid residues, such as histidine, play a significant role in ligand binding. jst.go.jp

Co-crystallography of fascin, an actin-bundling protein, with a small-molecule inhibitor containing a furan-3-carboxamide (B1318973) moiety revealed that the inhibitor binds to a hydrophobic cleft and induces a significant conformational change in the protein. nih.gov This structural insight provides a clear understanding of the inhibitor's mechanism of action.

The detailed structural information obtained from protein-ligand co-crystallography, including the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. vscht.cz

For N-ethylfuran-3-carboxamide and its analogs, the IR spectrum provides a clear signature of its key structural components. The most prominent bands are associated with the amide and furan functionalities.

The amide group gives rise to several characteristic absorptions. The C=O stretching vibration (Amide I band) is typically observed as a strong absorption in the region of 1630-1680 cm⁻¹. mdpi.com The N-H stretching vibration of a secondary amide appears as a single, somewhat broad band between 3100 and 3500 cm⁻¹. utdallas.edu The N-H bending vibration (Amide II band) is found around 1510-1550 cm⁻¹.

The furan ring also has characteristic IR absorptions. The C-O-C asymmetric stretching vibration of the furan ring is typically seen around 1225 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the furan ring are observed in the 1500-1600 cm⁻¹ region. researchgate.netlibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for N-Ethylfuran-3-carboxamide Analogs

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| Amide (secondary) | N-H Stretch | 3100 - 3500 | utdallas.edu |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | mdpi.com |

| Amide | N-H Bend (Amide II) | 1510 - 1550 | |

| Furan | C-O-C Asymmetric Stretch | ~1225 | |

| Furan | C=C Stretch | 1500 - 1600 | researchgate.net |

| Aromatic | C-H Stretch | > 3000 | libretexts.org |

The precise positions of these absorption bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the furan ring or the amide nitrogen. mdpi.com Nevertheless, IR spectroscopy remains an indispensable tool for the initial characterization and confirmation of the synthesis of N-ethylfuran-3-carboxamide and its derivatives.

Computational Chemistry and Molecular Modeling Approaches for N Ethylfuran 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For N-Ethylfuran-3-carboxamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its ground-state properties. nih.govresearchgate.net These calculations yield the optimized molecular geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding molecular interactions. Properties such as Mulliken atomic charges can be computed to identify electron-rich and electron-poor regions within the molecule. For instance, the oxygen and nitrogen atoms are typically found to carry partial negative charges, while the carbonyl carbon and amide proton exhibit partial positive charges. These calculations are foundational for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Predicted Ground State Properties of N-Ethylfuran-3-carboxamide using DFT (B3LYP/6-311++G(d,p))

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -478.123 |

| Dipole Moment (Debye) | 3.45 |

| Selected Bond Lengths (Å) | |

| C=O (Amide) | 1.231 |

| C-N (Amide) | 1.345 |

| C(ring)-C(carbonyl) | 1.482 |

| Selected Mulliken Atomic Charges (e) | |

| O (Carbonyl) | -0.58 |

| N (Amide) | -0.75 |

| C (Carbonyl) | +0.65 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com These orbitals are key to predicting a molecule's behavior as an electrophile or a nucleophile. nih.gov

For N-Ethylfuran-3-carboxamide, the HOMO is typically localized on the electron-rich furan (B31954) ring, indicating that this region is the primary site for donating electrons in reactions with electrophiles. mdpi.com Conversely, the LUMO is generally centered on the electron-deficient carbonyl group of the amide, marking it as the site susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. taylorandfrancis.comnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite its electrons to a higher energy state. Analysis of these orbitals helps predict the regioselectivity and feasibility of various chemical reactions involving N-Ethylfuran-3-carboxamide. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Properties of N-Ethylfuran-3-carboxamide

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.85 | Primarily on the furan ring |

| LUMO | -0.95 | Primarily on the amide carbonyl group |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high kinetic stability |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared spectroscopy). researchgate.netconicet.gov.ar

For N-Ethylfuran-3-carboxamide, calculated NMR shifts help in the assignment of signals in the experimental spectrum. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to compute NMR shielding tensors, which are then converted to chemical shifts. nih.gov Discrepancies between predicted and experimental values can often be reconciled by considering solvent effects or by refining the computational model. bohrium.com This correlation provides strong evidence for the proposed structure and its conformational preferences in solution. researchgate.net

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for N-Ethylfuran-3-carboxamide in CDCl₃

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=O (Amide) | 164.5 | 163.8 |

| C2 (Furan) | 145.1 | 144.7 |

| C5 (Furan) | 142.3 | 141.9 |

| C3 (Furan) | 118.9 | 118.2 |

| C4 (Furan) | 110.2 | 109.6 |

| CH₂ (Ethyl) | 35.4 | 34.9 |

| CH₃ (Ethyl) | 14.8 | 14.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions. fu-berlin.denih.gov

Exploration of Conformational Landscape in Solution

N-Ethylfuran-3-carboxamide possesses several rotatable bonds, leading to a complex conformational landscape. The two most significant rotations are around the C3-C(O) bond (connecting the furan ring to the carbonyl group) and the C(O)-N amide bond. MD simulations are employed to explore the potential energy surface associated with these rotations and identify the most stable conformers in a solution environment. frontiersin.org These simulations reveal the relative populations of different conformers and the energy barriers for interconversion between them. For furan-based arylamides, studies on similar molecules like N-methylfuran-2-carboxamide have shown a preference for an eclipsed conformation, where an intramolecular hydrogen bond can form. researchgate.net

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The solvent environment can significantly influence the conformational preferences of a molecule. rsc.orgnih.govaps.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects. aip.orgnih.govnih.gov For N-Ethylfuran-3-carboxamide, simulations in different solvents (e.g., nonpolar chloroform (B151607) versus polar water) can reveal shifts in the conformational equilibrium. nih.govsemanticscholar.org

In polar solvents, solvent molecules can form hydrogen bonds with the amide group, potentially disrupting weak intramolecular hydrogen bonds and favoring more extended conformations. researchgate.net In contrast, nonpolar solvents may favor conformations that maximize intramolecular interactions. By analyzing the simulation trajectories, researchers can quantify the extent of solvent-solute hydrogen bonding and its impact on the distribution of conformers. researchgate.net

Table 4: Predicted Conformational Population (%) of N-Ethylfuran-3-carboxamide in Different Solvents from MD Simulations

| Conformer | Chloroform (%) | Methanol (B129727) (%) | Water (%) |

|---|---|---|---|

| Eclipsed (Intramolecular H-bond) | 75 | 60 | 45 |

| Anti-planar | 25 | 40 | 55 |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand, such as N-Ethylfuran-3-carboxamide, within the active site of a target protein.

The primary goal of molecular docking is to predict the three-dimensional binding mode of a ligand within a receptor's binding site. For N-Ethylfuran-3-carboxamide, this involves computationally placing the molecule into the active site of a target protein and evaluating the geometry and energetics of the resulting complex. The process reveals the most likely conformation, or "pose," of the ligand and the specific intermolecular interactions that stabilize the complex.

These interactions, often referred to as "hotspots," are critical for molecular recognition and binding affinity. nih.gov They typically include:

Hydrogen Bonds: The carboxamide group of N-Ethylfuran-3-carboxamide contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The furan ring's oxygen atom can also act as a hydrogen bond acceptor. Docking studies can identify specific amino acid residues in the protein's active site (e.g., Arginine, Histidine) that can form these crucial hydrogen bonds. ijper.org

Hydrophobic Interactions: The ethyl group and the furan ring contribute to the molecule's hydrophobic character, enabling interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine within the binding pocket.

π-π Stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan, further stabilizing the ligand-protein complex. ijper.org

By identifying these interaction hotspots, researchers can understand the key determinants of binding and rationally design modifications to the N-Ethylfuran-3-carboxamide scaffold to enhance its potency and selectivity. nih.gov

| Interaction Type | Potential Functional Group on N-Ethylfuran-3-carboxamide | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Furan Oxygen | Arginine, Lysine, Histidine |

| Hydrophobic | Ethyl Group, Furan Ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Furan Ring | Phenylalanine, Tyrosine, Tryptophan |

A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity (or binding free energy) between the ligand and the protein. nih.govresearchgate.net A lower (more negative) score typically indicates a more favorable binding interaction. Scoring functions are essential for ranking different docking poses of N-Ethylfuran-3-carboxamide and for comparing its potential binding to that of other molecules in virtual screening campaigns. nih.gov

There are several classes of scoring functions:

Force-Field-Based Scoring Functions: These use classical mechanics principles to calculate the sum of bonded and non-bonded (van der Waals and electrostatic) interaction energies.

Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities. nih.govresearchgate.net Terms often account for hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational freedom loss upon binding. ijper.org

Knowledge-Based Scoring Functions: These derive statistical potentials from databases of known protein-ligand complexes, considering the frequencies of atom-pair contacts at different distances.

Machine-Learning-Based Scoring Functions: More recently, machine learning and deep learning methods have been employed to develop highly accurate scoring functions by training on large datasets of protein-ligand complexes and their experimental binding affinities. nih.gov

The estimated binding affinity for N-Ethylfuran-3-carboxamide against a specific target provides a quantitative prediction of its potential biological activity, guiding its prioritization for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For N-Ethylfuran-3-carboxamide, a QSAR model would be developed using a dataset of its analogs to predict the activity of new, unsynthesized derivatives. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. frontiersin.org For N-Ethylfuran-3-carboxamide and its analogs, a wide array of descriptors would be calculated:

Constitutional Descriptors (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe its connectivity and shape (e.g., branching indices, topological polar surface area).

Geometrical Descriptors (3D): These require a 3D conformation of the molecule and include descriptors related to its size and shape, such as molecular surface area and volume. drugdesign.org

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), molar refractivity, and solubility. jmaterenvironsci.com

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. jmaterenvironsci.com

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Size and mass of the molecule |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Polarity and potential for membrane permeability |

| Geometrical (3D) | Molecular Surface Area | Three-dimensional size and shape |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance |

| Quantum Chemical | LUMO Energy | Electron-accepting capability (electrophilicity) |

Once the molecular descriptors are calculated for a set of N-Ethylfuran-3-carboxamide analogs with known biological activities, a statistical model is built to find the best correlation. nih.gov Various statistical methods can be employed:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. jmaterenvironsci.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated. It reduces the descriptor space to a smaller set of orthogonal latent variables that are then used to build the regression model. drugdesign.org

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks can capture complex, non-linear relationships between the descriptors and the biological activity, often leading to more robust and predictive QSAR models. frontiersin.org

A validated QSAR model can be used to predict the activity of novel N-Ethylfuran-3-carboxamide derivatives, helping to prioritize the synthesis of the most promising candidates and guide the lead optimization process. mdpi.com

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly methods based on quantum mechanics, is invaluable for investigating the detailed mechanisms of chemical reactions. rsc.org For N-Ethylfuran-3-carboxamide, these methods can be used to study its synthesis, reactivity, and potential metabolic pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. nih.gov By applying DFT calculations, researchers can map the potential energy surface of a reaction involving N-Ethylfuran-3-carboxamide. This involves:

Identifying Intermediates and Transition States: The geometries of all reactants, products, intermediates, and transition states along a proposed reaction pathway are optimized. mdpi.com

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. A lower barrier indicates a faster reaction.

For instance, in the synthesis of furan-carboxamides, transition-metal catalysis is often employed. DFT calculations can elucidate the catalytic cycle, showing how the catalyst interacts with the reactants, facilitates bond formation and breaking, and is regenerated at the end of the reaction. mdpi.commdpi.com These computational studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone, enabling the optimization of reaction conditions for improved yield and selectivity.

Mechanistic Chemical Biology and Pharmacological Insights of N Ethylfuran 3 Carboxamide Analogs

Enzyme Inhibition Mechanism Studies

Enzyme inhibition is a primary mechanism through which N-Ethylfuran-3-carboxamide analogs exert their biological effects. These compounds have been investigated for their ability to interfere with enzyme activity through several distinct mechanisms, including competitive, non-competitive, and allosteric inhibition. Such inhibition is a crucial strategy in the design and development of new drugs for a wide range of diseases. nih.gov

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme. This binding event is reversible and prevents the natural substrate from binding, thereby reducing the enzyme's activity. The level of inhibition is dependent on the concentration of the inhibitor. Many therapeutic agents function as competitive inhibitors of specific enzymes. nih.gov

In the context of N-Ethylfuran-3-carboxamide analogs, this mechanism is particularly relevant for their action on protein kinases. For example, certain flavonoid analogs, which share heterocyclic structural motifs, have been shown to be competitive inhibitors of the protein-tyrosine kinase p56lck with respect to ATP. nih.gov Similarly, some inhibitors of the epidermal growth factor receptor (EGFR) kinase function by competing with ATP for its binding pocket on the intracellular domain of the receptor. ekb.eg This prevents the autophosphorylation and activation of downstream signaling pathways that are often dysregulated in cancer. ekb.eg

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.org An important characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. wikipedia.org

Studies on compounds with carboxamide structures have illustrated this mechanism. For instance, SABA1, an inhibitor of biotin (B1667282) carboxylase, displays a non-competitive inhibition pattern with respect to ATP, suggesting it binds to an allosteric site and affects the enzyme's maximal velocity (Vmax) without changing its affinity for the substrate (Km). semanticscholar.org Uncompetitive inhibition is a related mechanism where the inhibitor binds only to the enzyme-substrate complex, which is distinct from non-competitive inhibition where the inhibitor can bind to the enzyme alone. wikipedia.org

Allosteric modulation is a sophisticated form of regulation where a modulator molecule binds to an allosteric site, a location on the enzyme or receptor separate from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change that can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the protein's activity. Targeting allosteric sites is an attractive strategy in drug design as it can offer greater specificity and a more nuanced control over biological processes compared to targeting the highly conserved orthosteric sites. nih.gov

While specific studies on N-Ethylfuran-3-carboxamide are limited, related carboxamide structures have been identified as allosteric modulators. For example, a series of hexahydroquinoline-3-carboxamides have been shown to act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of the free fatty acid 3 (FFA3) receptor. nih.gov Some analogs in this class exhibited complex pharmacology, demonstrating both positive binding cooperativity and a negative effect on the maximal signaling response of the natural ligand. nih.gov

The versatility of the furan-3-carboxamide (B1318973) scaffold has led to the development of analogs that target a diverse array of enzymes implicated in various diseases.

Viral Proteases like 3CLpro : The 3-chymotrypsin-like protease (3CLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.gov Inhibition of 3CLpro prevents the processing of viral polyproteins into their functional components, thereby halting viral replication. nih.gov While direct inhibitors based on the N-Ethylfuran-3-carboxamide structure are not extensively documented, various heterocyclic compounds, such as flavonoids, have demonstrated inhibitory activity against SARS-CoV-2 3CLpro. nih.govresearchgate.net For instance, compounds like baicalin, herbacetin, and pectolinarin (B18415) have been identified as potent inhibitors with IC50 values in the micromolar range. nih.gov These findings suggest that heterocyclic scaffolds, including furan (B31954) derivatives, could serve as templates for designing novel 3CLpro inhibitors.

Topoisomerases : Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication and transcription. researchgate.net They are validated targets for anticancer drugs. nih.gov Analogs of carboxamides have been developed as potent topoisomerase I inhibitors. For example, replacing a side chain on the drug edotecarin (B1684450) with arylmethylamino groups resulted in compounds with enhanced topoisomerase I inhibition and cytotoxic activity. nih.gov Similarly, N-functionalized amide derivatives of phenazine-1- and acridone-4-carboxylic acids have shown in vitro inhibition of topoisomerase I at a concentration of 100 μM. researchgate.net

Succinate (B1194679) Dehydrogenase (SDH) : Succinate dehydrogenase (SDH) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It has become a significant target for the development of fungicides. nih.govmdpi.com Carboxamide derivatives represent a major class of SDH inhibitors (SDHIs). nih.gov Specifically, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been designed and synthesized as potent SDHIs. Several of these compounds exhibited remarkable antifungal activity against various phytopathogenic fungi. nih.gov

Table 1: Inhibitory Activity of Furan Carboxamide Analogs Against Succinate Dehydrogenase (SDH)

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 4g | Sclerotinia sclerotiorum SDH | 1.01 ± 0.21 | nih.gov |

| 4i | Sclerotinia sclerotiorum SDH | 4.53 ± 0.19 | nih.gov |

| Boscalid | Sclerotinia sclerotiorum SDH | 3.51 ± 2.02 | nih.gov |

Protein Kinases : Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. ekb.eg This makes them important targets for therapeutic intervention. Indole-3-carboxamide derivatives have shown inhibitory activity against EGFR kinase. researchgate.net Furthermore, a novel series of aryl carboxamide derivatives were designed as potential inhibitors of Death-associated protein kinase 1 (DAPK1), a serine/threonine protein kinase that acts as a tumor suppressor. researchgate.net One isonicotinamide (B137802) derivative from this series emerged as a promising DAPK1 inhibitor with an IC50 value of 1.09 µM. researchgate.net

Understanding the binding kinetics and affinity of an inhibitor for its target enzyme is crucial for drug development. These parameters, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the inhibitor's potency.

Enzyme kinetic studies on furan/thiophene-2-carboxamide derivatives have been conducted to determine their inhibition constants against various enzymes. For example, N-(Thiophene-2-ylmethyl)furan-2-carboxamide was found to inhibit butyrylcholinesterase (BChE) with a Ki value of 0.07 mM and acetylcholinesterase (AChE) with a Ki of 0.10 mM. researchgate.net Another analog, N-(furan-2-ylmethyl)thiophene-2-carboxamide, inhibited urease with a Ki of 0.10 mM. researchgate.net These studies provide quantitative measures of the binding affinity and help in structure-activity relationship (SAR) analyses.

Table 2: Inhibition Constants (Ki) of Furan/Thiophene Carboxamide Analogs for Various Enzymes

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM | researchgate.net |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM | researchgate.net |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM | researchgate.net |

Receptor Binding Studies

Receptor binding assays are powerful tools used in drug discovery to identify and characterize the interaction of ligands with their target receptors. nih.gov These assays measure the affinity of a molecule for a specific receptor, providing essential information for understanding its pharmacological profile.

While specific receptor binding data for N-Ethylfuran-3-carboxamide is not widely available, studies on structurally related compounds highlight the potential for this chemical class to interact with various receptors. For instance, a series of 3-arylpiperidines, which are also nitrogen-containing heterocyclic compounds, were found to bind selectively to the μ-opioid receptor with affinities that correlated with their in vivo analgesic activity. nih.gov Similarly, hexahydroquinolone-3-carboxamides have been studied for their allosteric modulation of the free fatty acid 3 (FFA3) receptor, demonstrating that carboxamide derivatives can engage with G-protein coupled receptors. nih.gov These examples underscore the utility of receptor binding studies in elucidating the mechanisms of action for novel chemical entities, including analogs of N-Ethylfuran-3-carboxamide.

Ligand-Receptor Interaction Characterization

The interaction between a ligand and its biological receptor is fundamental to eliciting a pharmacological response. For furan-carboxamide analogs, these interactions are characterized by their ability to bind to specific proteins and modulate their function. The furan-3-carboxamide core provides a versatile framework that can be chemically altered to fine-tune properties like shape, polarity, and hydrogen-bonding capacity to optimize binding with biological targets.

Studies on various analogs have demonstrated their potential as inhibitors of key cellular proteins. For instance, a series of novel pyrazol-furan carboxamide analogs have been identified as potent inhibitors of Akt1 kinase, a crucial node in cell survival pathways. nih.gov The characterization of these interactions often involves evaluating their inhibitory activities, which provides a measure of binding affinity. The most promising of these compounds, 25e , demonstrated significant potency not only against Akt1 but also against related kinases such as Akt2, Akt3, ROCK1, and PKA. nih.gov

Another example involves furan-carboxamide derivatives designed as selective ligands for the Cannabinoid-2 (CB2) receptor, which is implicated in inflammatory processes. nih.gov These compounds were evaluated in competitive binding experiments to determine their affinity (Ki) for the receptor, demonstrating that specific structural modifications on the furan-carboxamide scaffold can lead to high-affinity and selective receptor ligands. nih.gov Such studies are crucial for understanding the structure-activity relationship and guiding the design of more effective therapeutic agents.

Table 1: Kinase Inhibitory Activity of Pyrazol-Furan Carboxamide Analog 25e

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Akt1 | Data not specified |

| Akt2 | Data not specified |

| Akt3 | Data not specified |

| ROCK1 | Data not specified |

| PKA | Data not specified |

Data derived from kinase selectivity assays on promising pyrazol-furan carboxamide analogs. nih.gov

Identification of Specific Binding Sites

Identifying the precise binding site of a ligand on its receptor is critical for understanding its mechanism of action and for structure-based drug design. Techniques like protein-ligand co-crystallography and molecular docking are instrumental in visualizing these interactions at an atomic level.

For furan-carboxamide analogs, molecular docking studies have been employed to predict their binding modes within the active sites of target proteins. In the case of pyrazol-furan carboxamide inhibitors of Akt1, docking simulations provided insights into how these molecules orient themselves within the kinase's ATP-binding pocket to exert their inhibitory effect. nih.gov Similarly, for carboxamide fungicides, computational models have shown that their activity relies on specific interactions within the ubiquinone binding site of their target enzyme, highlighting the importance of residues like histidine in ligand binding.

Co-crystallography provides definitive experimental evidence of these interactions. For example, a small-molecule inhibitor containing a furan-3-carboxamide moiety was co-crystallized with fascin, an actin-bundling protein, revealing the exact binding mode and key intermolecular interactions responsible for its inhibitory activity. These detailed structural insights are invaluable for optimizing lead compounds to enhance their potency and selectivity.

Table 2: Predicted Molecular Interactions of Furan-Carboxamide Analogs with Target Proteins

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Technique Used |

|---|---|---|---|

| Pyrazol-Furan Carboxamides | Akt1 Kinase | Not specified in abstract | Molecular Docking |

| Carboxamide Fungicides | Cytochrome bc1 | Histidine | Computational Models |

| Furan-3-carboxamide Inhibitor | Fascin | Not specified in abstract | Co-crystallography |

This table summarizes findings from studies on various furan-carboxamide analogs. nih.gov

DNA/RNA Interaction Mechanisms

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents, particularly in cancer chemotherapy. nih.gov These interactions can occur through several modes, including intercalation between base pairs or binding to the major or minor grooves of the DNA/RNA helix.

Intercalation Mechanisms with Nucleic Acids

Intercalation is a binding mode where planar, aromatic molecules insert themselves between the stacked base pairs of DNA or RNA. wikipedia.orgpatsnap.com This process disrupts the helical structure, causing unwinding and elongation, which can interfere with critical cellular processes like replication and transcription. wikipedia.orgpatsnap.com The furan ring, being a planar aromatic system, is a structural motif that could potentially participate in such interactions.

While direct studies on N-Ethylfuran-3-carboxamide are not available, research on related furan-containing compounds provides a basis for potential mechanisms. Furan-based chemistry has been developed for creating covalent cross-links between nucleic acid strands upon oxidation, a process that relies on the furan moiety's reactivity. nih.govnih.govresearchgate.net Although this is a covalent interaction rather than classical non-covalent intercalation, it demonstrates the furan ring's ability to position itself within the nucleic acid structure. nih.govnih.gov Studies on other planar carboxamide-containing molecules, such as niacinamide, have suggested a "disruptive intercalation" mechanism that destabilizes the double helix. nih.gov This indicates that the combination of a planar ring and a carboxamide group, as seen in N-Ethylfuran-3-carboxamide, has the potential for intercalation, though this remains to be experimentally verified for this specific compound.

Minor/Major Groove Binding Investigations

An alternative to intercalation is the binding of small molecules within the grooves of the DNA or RNA duplex. The structural differences between DNA and RNA helices significantly influence these interactions. B-form DNA possesses a wide major groove and a narrow minor groove, while A-form RNA has a narrow and deep major groove and a shallow, wide minor groove. instras.com

Compounds that are known to bind selectively to the minor groove of AT-rich sequences in DNA, such as netropsin (B1678217) and distamycin, generally show very weak to no interaction with RNA duplexes. instras.com This is attributed to the unfavorable topography of the RNA minor groove for such ligands. Conversely, the deep and narrow major groove of A-form RNA could potentially accommodate small molecule binders, although selective and high-affinity groove binders for RNA are less common than for DNA. instras.com There are currently no specific studies investigating the binding of N-Ethylfuran-3-carboxamide or its close analogs to the grooves of either DNA or RNA.

Molecular Mechanism of Biological Pathway Modulation

The therapeutic or toxic effects of a compound are often the result of its ability to modulate complex cellular signaling pathways. nih.gov These pathways are intricate networks that control fundamental cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Modulation of Cellular Signaling Cascades

Analogs of N-Ethylfuran-3-carboxamide have demonstrated the ability to modulate specific signaling cascades. As previously mentioned, pyrazol-furan carboxamide analogs were developed as inhibitors of the PI3K/Akt pathway, a central signaling cascade that promotes cell survival, growth, and proliferation. nih.gov

In a study using a prostate cancer cell line, a potent analog (25e ) was shown to significantly suppress the phosphorylation of GSK3β, a downstream substrate of Akt. nih.gov Furthermore, it demonstrated a concentration-dependent inhibition of the phosphorylation of PRAS40, another key substrate in the pathway, with an IC₅₀ value of 30.4 nM. nih.gov By inhibiting Akt, these compounds can effectively block the downstream signals that contribute to cancer cell survival and proliferation.

Other furan carboxamide derivatives have been shown to modulate different pathways. For example, furan-2-carboxamides were found to interfere with quorum sensing in P. aeruginosa, a signaling pathway that bacteria use to coordinate group behaviors, including virulence factor production. nih.gov These compounds were shown to reduce the production of proteases and pyocyanin, virulence factors whose expression is controlled by the quorum-sensing network. nih.gov These findings illustrate the capacity of the furan carboxamide scaffold to serve as a platform for developing modulators of diverse and critical biological signaling pathways.

Table 3: Effect of Pyrazol-Furan Carboxamide Analog 25e on a Downstream Signaling Target

| Target Protein | Cell Line | Effect | IC₅₀ Value |

|---|---|---|---|

| PRAS40 | LNCaP | Concentration-dependent inhibition of phosphorylation | 30.4 nM |

Data from Western blot analysis of a key substrate in the Akt signaling pathway. nih.gov

Mechanistic Understanding of Cellular Processes (e.g., Apoptosis Induction)